N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine
Description
N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine (CAS No. 887593-56-8), also known as tert-butyl 3-[(3-bromobenzene)sulfonyl]azetidine-1-carboxylate, is a functionalized azetidine derivative widely used in pharmaceutical and organic synthesis. Its structure comprises a four-membered azetidine ring with two key substituents:
- A tert-butoxycarbonyl (BOC) group at the 1-position, which acts as a protective group for the secondary amine, enhancing stability during synthetic procedures.
This compound’s reactivity is influenced by the ring strain inherent to azetidines, making it a versatile intermediate in nucleophilic substitution, cyclization, and cross-coupling reactions. Its hazards (e.g., toxicity via inhalation or skin contact) are typical of sulfonylated heterocycles .
Properties
IUPAC Name |
tert-butyl 3-(3-bromophenyl)sulfonylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c1-14(2,3)20-13(17)16-8-12(9-16)21(18,19)11-6-4-5-10(15)7-11/h4-7,12H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQVTVFDTYJIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698763 | |
| Record name | tert-Butyl 3-(3-bromobenzene-1-sulfonyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887593-56-8 | |
| Record name | tert-Butyl 3-(3-bromobenzene-1-sulfonyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
with a molecular weight of 356.26 g/mol. The compound features a tert-butoxycarbonyl (BOC) protecting group and a sulfonyl moiety attached to an azetidine ring, which enhances its reactivity and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps, including the protection of the amine group, sulfonylation, and bromination. These methods can vary based on desired yields and purity levels. The compound serves as an important intermediate in organic synthesis, particularly in pharmaceutical development.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a bioactive molecule.
1. Anticancer Activity
Research indicates that compounds containing azetidine rings exhibit promising anticancer properties. The unique structure of this compound may enhance its interaction with biological targets involved in cancer progression. For instance, similar compounds have shown inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines .
2. Enzyme Inhibition
Studies have demonstrated that azetidine derivatives can act as inhibitors for specific enzymes. The sulfonamide group in this compound may facilitate interactions with enzyme active sites, potentially leading to inhibitory effects on key metabolic pathways relevant to disease processes such as cancer and bacterial infections .
3. Antimicrobial Activity
The presence of bromine and sulfonyl groups has been linked to enhanced antimicrobial properties. Compounds with similar structural motifs have been reported to exhibit activity against various bacterial strains, suggesting that this compound may possess similar effects .
Case Studies
Several case studies illustrate the biological activity of related compounds:
Research Findings
Recent advancements in the synthesis and application of azetidine-based compounds have highlighted their versatility in drug development:
- Asymmetric Synthesis : Innovative methods have been developed for the asymmetric synthesis of azetidine derivatives, enhancing their utility as chiral building blocks in pharmaceuticals .
- Polymer Applications : Beyond medicinal chemistry, this compound may also be explored for applications in materials science, particularly in developing advanced polymers due to its reactive functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for further modifications that can lead to biologically active molecules. The following table summarizes key medicinal chemistry applications:
| Application Area | Description |
|---|---|
| Anticancer Agents | Used as a building block for developing compounds with anticancer properties. |
| Antibiotics | Potential in synthesizing new antibiotics targeting resistant bacterial strains. |
| Neurological Disorders | Investigated for its role in synthesizing compounds aimed at treating neurological conditions. |
Case Study: Anticancer Activity
Research has indicated that compounds derived from azetidine structures exhibit significant anticancer activity. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in various cancer cell lines, illustrating its potential as a lead compound for drug development.
Organic Synthesis Applications
The compound is also valuable in organic synthesis due to its reactive functional groups. It can be utilized in various synthetic pathways, including:
- Synthesis of Sulfonamides : The sulfonyl group can facilitate nucleophilic substitutions, leading to the formation of sulfonamide derivatives.
- Polymer Chemistry : The azetidine ring can participate in ring-opening polymerization, contributing to the development of new polymeric materials.
Table: Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-BOC-3-[(4-Bromobenzene)sulfonyl]azetidine | C₁₄H₁₈BrNO₄S | Para-bromobenzene substitution affects reactivity. |
| N-BOC-3-(Phenylsulfonyl)azetidine | C₁₃H₁₉NO₄S | Lacks halogen; may exhibit different biological properties. |
| N-Methylsulfonylazetidine | C₉H₁₃NO₂S | Simpler structure; different reactivity profile. |
Material Science Applications
Beyond medicinal chemistry and organic synthesis, this compound has potential applications in material science:
- Development of Advanced Materials : Its reactive groups can be utilized to create new materials with specific properties.
- Polymeric Systems : As a building block for polyamines through anionic and cationic ring-opening polymerization, it can contribute to the design of novel polymers.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Key Observations :
- Halogen Effects : Bromine in the target compound increases electrophilicity compared to chlorine or fluorine, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) . Fluorine, seen in analogues like 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine, enhances metabolic stability and target binding .
- Sulfonyl vs. Alkyl Groups : Sulfonyl groups (e.g., 3-bromobenzenesulfonyl) improve solubility in polar solvents and enable hydrogen bonding with biological targets, unlike ethoxymethyl or hydroxymethyl substituents .
- BOC Protection : The BOC group in the target compound reduces amine reactivity during synthesis, contrasting with unprotected azetidines like 3-(hydroxymethyl)azetidine, which exhibit higher cytotoxicity .
Reactivity Insights :
- The 3-bromobenzenesulfonyl group in the target compound enables Pd-catalyzed cross-couplings, a feature absent in non-halogenated analogues like N-BOC-3-(Ethoxymethyl)azetidine .
- Methanesulfonyloxy derivatives (e.g., 1-Boc-3-Methanesulfonyloxyazetidine) prioritize leaving-group chemistry over aromatic interactions .
Table 3: Bioactivity Profiles of Selected Azetidines
Critical Analysis :
- The 3-bromobenzenesulfonyl moiety in the target compound may confer selective kinase inhibition , akin to sulfonamide-based drugs like Sunitinib. This contrasts with dichlorophenyl derivatives, which target tubulin .
- Antimicrobial activity is highly substituent-dependent: hydroxyethyl groups (e.g., 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine) improve bioavailability, whereas bulky sulfonyl groups may reduce cell permeability .
Preparation Methods
Synthesis of 3-Hydroxyazetidine Hydrochloride
3-Hydroxyazetidine hydrochloride is synthesized via epoxide ring-opening or reductive amination. A representative protocol involves:
-
Reacting 2,3-epoxypropanol with benzaldehyde under basic conditions to form an intermediate oxazolidine.
-
Acidic hydrolysis (e.g., HCl) yields 3-hydroxyazetidine hydrochloride as a crystalline solid.
Key Data:
BOC Protection of the Azetidine Amine
The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions:
-
Procedure: 3-Hydroxyazetidine hydrochloride (1.0 eq) is suspended in THF, followed by Boc₂O (1.2 eq) and triethylamine (2.5 eq). The reaction proceeds at 25°C for 48 hours, yielding N-Boc-3-hydroxyazetidine.
-
Optimization: Replacing THF with DCM and N,N-diisopropylethylamine (DIPEA) enhances yield to 98%.
Reaction Conditions Table:
Bromination at the 3-Position
The hydroxyl group at the 3-position is replaced with bromide using phosphorus tribromide (PBr₃):
-
Procedure: N-Boc-3-hydroxyazetidine (1.0 eq) is treated with PBr₃ (1.5 eq) in anhydrous DCM at 0°C. The mixture is warmed to 25°C and stirred for 6 hours.
-
Outcome: N-Boc-3-bromoazetidine is obtained as a pale-yellow oil (85–90% yield).
Critical Parameters:
-
Excess PBr₃ ensures complete conversion.
-
Quenching with ice-water prevents decomposition.
Sulfonylation via Nucleophilic Substitution
The bromide undergoes Ullmann-type coupling with sodium 3-bromobenzenesulfinate:
-
Procedure: N-Boc-3-bromoazetidine (1.0 eq), sodium 3-bromobenzenesulfinate (1.2 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq) are heated in DMSO at 80°C for 12 hours.
-
Workup: The crude product is purified via column chromatography (hexane/EtOAc) to isolate N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine.
Reaction Optimization Table:
| Catalyst System | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| CuI, 1,10-phenanthroline | DMSO | 80°C | 70% | |
| CuBr, TMEDA | DMF | 100°C | 65% |
Optimization and Reaction Conditions
-
BOC Protection: DIPEA outperforms TEA in neutralizing HBr, minimizing side reactions.
-
Bromination: PBr₃ in DCM achieves higher regioselectivity compared to HBr/acetic acid.
-
Sulfonylation: Copper catalysis in DMSO enhances coupling efficiency due to improved solubility of sulfinate salts.
Analytical Characterization
Q & A
Q. Key Parameters :
- Temperature : Lower temperatures reduce sulfonyl chloride hydrolysis.
- Solvent : Polar aprotic solvents (e.g., DMF) may enhance solubility but increase epimerization risk.
- Data Table :
| Step | Reagent | Solvent | Temp (°C) | Yield Range (%) |
|---|---|---|---|---|
| Sulfonylation | 3-Bromobenzenesulfonyl chloride | DCM | 0–5 | 60–75 |
| BOC Protection | Boc₂O, DMAP | THF | 25 | 80–90 |
Q. How should researchers validate the purity and structure of this compound?
- Methodology :
Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area).
Q. Spectroscopy :
- ¹H/¹³C NMR : Confirm BOC group integrity (δ ~1.4 ppm for tert-butyl) and sulfonyl resonance (δ ~3.5–4.0 ppm for azetidine protons) .
- HRMS : Match [M+H]⁺ to theoretical mass (e.g., C₁₄H₁₈BrNO₄S: 384.02 g/mol).
- Reference Data : Similar bromophenyl compounds (e.g., 3-Bromophenylacetic acid, mp 99–102°C ) suggest recrystallization from ethanol/water for purification.
Q. What storage conditions prevent degradation of this compound?
- Methodology :
Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify sensitivity to heat and moisture.
Storage : Use amber vials under nitrogen at –20°C. Avoid prolonged exposure to light, as bromoarenes are prone to photolytic cleavage .
Advanced Research Questions
Q. How can competing N-sulfonylation vs. O-sulfonylation pathways be controlled during synthesis?
- Methodology :
Steric Effects : Use bulky bases (e.g., 2,6-lutidine) to favor N-sulfonylation by hindering oxygen nucleophilicity.
Kinetic Analysis : Monitor reaction progress via inline IR to detect intermediate O-sulfonates. Optimize stoichiometry (1.1 equiv sulfonyl chloride) .
- Data Table :
| Base | Solvent | N:O Sulfonate Ratio |
|---|---|---|
| Pyridine | DCM | 3:1 |
| 2,6-Lutidine | DCM | 8:1 |
Q. What advanced techniques resolve conflicting NMR assignments for azetidine derivatives?
- Methodology :
2D NMR : Utilize HSQC and HMBC to correlate azetidine protons with sulfonyl and BOC carbons.
X-ray Crystallography : Resolve stereochemical ambiguities; compare with analogous structures (e.g., 3-Bromophenylpyrazole, mp 73–74°C ).
Q. How does the 3-bromobenzenesulfonyl group affect Suzuki-Miyaura coupling efficiency?
- Methodology :
Electronic Effects : The electron-withdrawing sulfonyl group activates the bromoarene for oxidative addition but may sterically hinder Pd catalysts.
Optimization : Screen ligands (e.g., SPhos) and bases (K₃PO₄) in toluene/water (3:1) at 80°C .
- Reference : Similar bromophenylacetic acids (mp 117–119°C ) suggest thermal stability for high-temperature reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
